molecular formula C76H106F2N12O20S2 B13426403 (E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

Cat. No.: B13426403
M. Wt: 1609.9 g/mol
InChI Key: DGSSIIRNGCQGQL-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrimidine ring, a spirocyclic structure, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the spirocyclic core, followed by the introduction of the pyrimidine ring and the benzamide group. Key reagents used in these steps include various alkylating agents, fluorinating agents, and coupling reagents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions within the molecule.

Scientific Research Applications

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its functional groups.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used, such as its therapeutic or research applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide include other spirocyclic compounds, pyrimidine derivatives, and benzamide analogs. Examples include:

  • Spiro[3.5]nonane derivatives
  • Fluorinated pyrimidines
  • N,N-di(propan-2-yl)benzamides

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C76H106F2N12O20S2

Molecular Weight

1609.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/2C32H47FN6O4S.3C4H4O4/c2*1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;3*5-3(6)1-2-4(7)8/h2*8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

DGSSIIRNGCQGQL-VQYXCCSOSA-N

Isomeric SMILES

CC(N(C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C)C(C)C)C.CC(N(C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C)C(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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